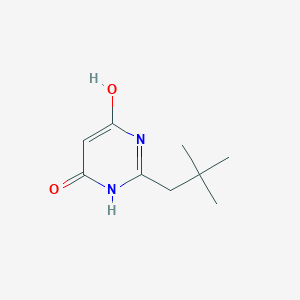

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one

Description

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxyl group at the 6-position and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 2-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds of significant pharmacological interest due to their structural similarity to nucleic acid bases and their presence in bioactive molecules, antibiotics, and drugs .

Properties

CAS No. |

61456-90-4 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)5-6-10-7(12)4-8(13)11-6/h4H,5H2,1-3H3,(H2,10,11,12,13) |

InChI Key |

GWJMJOIQZBCWJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NC(=CC(=O)N1)O |

Origin of Product |

United States |

Biological Activity

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one, also known by its CAS number 61456-90-4, is a pyrimidine derivative with significant potential in various biological applications. This compound has garnered attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- Density : Typically around 1.0 g/cm³

- Boiling Point : Approximately 540 °C

- Melting Point : >300 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study demonstrated that compounds similar to this pyrimidine exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly its ability to inhibit the maturation of viral particles. Research indicates that it can prevent the assembly of viral proteins into new virions, positioning it as a candidate for developing antiviral therapies .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this pyrimidine derivative has shown promise in reducing nitric oxide (NO) production in immune-activated macrophages. This effect suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Study :

- Antiviral Mechanism :

- Inflammation Study :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one exhibits antiviral properties. Studies have shown its effectiveness against various viral strains, making it a candidate for further investigation as an antiviral agent. Its mechanism of action may involve the inhibition of viral replication through interference with viral enzymes or replication processes.

2. Anticancer Properties

The compound has been studied for its potential anticancer effects. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Specific pathways affected include those associated with tumor growth and metastasis.

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor in biochemical assays. It can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or conditions characterized by enzyme overactivity.

Biochemical Research Applications

1. Biochemical Assays

Due to its ability to interact with biological macromolecules, this compound is utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its structural features allow it to serve as a useful probe in understanding enzyme-substrate interactions.

2. Molecular Targeting

The compound's hydroxyl group can form hydrogen bonds with target proteins, enhancing its specificity and binding affinity. This characteristic makes it valuable in drug design and development, particularly for targeting specific receptors or enzymes involved in disease processes.

Industrial Applications

1. Pharmaceutical Development

In the pharmaceutical industry, this compound can be employed as a building block for synthesizing more complex molecules with therapeutic potential. Its unique structure allows for modifications that can enhance efficacy or reduce side effects.

2. Specialty Chemicals

The compound's properties make it suitable for developing specialty chemicals used in various industrial applications, including agrochemicals and materials science.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro against influenza virus strains. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; potential pathways include caspase activation and mitochondrial dysfunction. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, essential for DNA synthesis; implications for cancer therapy explored. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Basicity

The 2-position substituent plays a critical role in modulating the electronic and steric properties of pyrimidinones. compares the basicity of 6-hydroxypyrimidin-4(3H)-one derivatives with varying 2-alkyl groups (methyl, ethyl, isopropyl). Key findings include:

- Electron-donating alkyl groups (e.g., methyl, ethyl) increase basicity by stabilizing the protonated form via inductive effects.

- Steric hindrance from bulkier groups (e.g., isopropyl) reduces solvation efficiency, slightly lowering basicity compared to smaller substituents.

The 2,2-dimethylpropyl group in the target compound introduces greater steric bulk than the analogues in , which may further reduce solubility in polar solvents while enhancing lipophilicity.

Table 1: Structural Comparison of Selected Pyrimidinones

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.